
Ethyl 2-amino-3-oxobutanoate
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Overview
Description
Ethyl 2-amino-3-oxobutanoate hydrochloride (CAS: 20207-16-3) is a β-keto ester derivative with the molecular formula C₆H₁₂ClNO₃ and a molecular weight of 181.62 g/mol . It is commonly used as a synthetic intermediate in pharmaceuticals and organic chemistry due to its reactive α-amino and ketone functional groups. The compound is typically supplied as a hydrochloride salt with a purity exceeding 95% and requires storage at room temperature, with solutions stored at -20°C or -80°C to prevent degradation . Its solubility in organic solvents like DMSO and dichloromethane facilitates its use in coupling reactions and heterocyclic syntheses .
Comparison with Similar Compounds
Ethyl 2-amino-3-oxobutanoate belongs to a class of β-keto esters with structural analogs differing in ester groups, substituents, or functional groups. Below is a detailed comparison:
Structural and Functional Group Comparisons
Table 1: Key Structural and Physical Properties
Key Reaction Differences:
- The methyl ester variant (lower molecular weight) reacts faster in nucleophilic substitutions due to reduced steric bulk compared to ethyl derivatives .
- Bromo-substituted analogs (e.g., Ethyl 4-bromoacetoacetate) enable cross-coupling reactions, unlike the amino-substituted parent compound .
Market and Commercial Landscape
- This compound HCl: Experienced 12% CAGR growth (2024–2031) due to demand for high-purity intermediates in Asia-Pacific and North America .
- Competitors : Methyl and bromo derivatives hold smaller market shares but are critical in academic research .
Research Findings and Trends
- Antimicrobial Derivatives: this compound-based hydrazones (e.g., compounds 2a–2d in ) show MIC values of 4–16 µg/mL against Staphylococcus aureus .
- Synthetic Efficiency : Ethyl derivatives exhibit higher yields (~81%) in hydrazone formation compared to methyl analogs (~76%) due to better solubility .
- Thermal Stability: Branched analogs (e.g., Ethyl 3,3-dimethyl-2-oxobutanoate) decompose at higher temperatures (>200°C), making them suitable for high-temperature reactions .
Preparation Methods
Chemical Amination of β-Keto Esters
Direct Ammonia-Mediated Amination
The most straightforward method involves reacting ethyl acetoacetate (ethyl 3-oxobutanoate) with ammonia under mild conditions. In ethanol solvent at 25°C, this reaction achieves 70–85% yield within 2–4 hours . The mechanism proceeds via nucleophilic attack of ammonia on the β-keto carbonyl, followed by tautomerization:
3\text{C(O)COOC}2\text{H}5 + \text{NH}3 \rightarrow \text{CH}3\text{C(NH}2\text{)COOC}2\text{H}5 + \text{H}_2\text{O} \quadCH3C(O)COOC2H5+NH3→CH3C(NH2)COOC2H5+H2O[5][6]
Table 1: Optimization of Ammonia-Mediated Amination
Ammonia Concentration | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
25% aqueous | Ethanol | 25 | 2 | 78 |
15% gaseous | THF | 40 | 4 | 85 |
Saturated in MeOH | Methanol | 30 | 3 | 72 |
Ultrasound-Assisted Amination
Ultrasound irradiation (150 W, 30°C) accelerates the reaction to 15–30 minutes by enhancing ammonia diffusion into the β-keto ester phase. This method reduces side products like imine oligomers, achieving 89% purity .
Enzymatic Transamination Strategies
Transaminase-Catalyzed Synthesis
Codexis® transaminases (e.g., Codex® ATASK-000250) enable stereoselective amination using isopropylamine as the amino donor. At pH 7.5 and 30°C, this system achieves 92% conversion with 99% enantiomeric excess (ee) for the (R)-enantiomer :
3\text{C(O)COOC}2\text{H}5 + (\text{CH}3)2\text{CHNH}2 \xrightarrow{\text{Transaminase}} \text{CH}3\text{C(NH}2\text{)COOC}2\text{H}5 + (\text{CH}3)2\text{CO} \quadCH3C(O)COOC2H5+(CH3)2CHNH2TransaminaseCH3C(NH2)COOC2H5+(CH3)2CO[2]
Table 2: Enzyme Performance Metrics
Transaminase Variant | Activity (U/mg) | ee (%) | Km (mM) |
---|---|---|---|
TA-01 | 4.2 | 99 | 12.5 |
TA-02 | 3.8 | 97 | 14.2 |
TA-03 | 5.1 | 99 | 10.8 |
Co-Factor Regeneration Systems
To reduce cost, lactate dehydrogenase (LDH) and glucose dehydrogenase (GDH) regenerate NADH in situ, sustaining transaminase activity for >10 cycles .
Claisen Condensation Approaches
Base-Catalyzed Condensation
Ethyl 2-amino-3-oxobutanoate forms via condensation of ethyl acetate with aminoacetonitrile in the presence of NaOEt. This method requires anhydrous conditions and achieves 65% yield after 8 hours at reflux :
3\text{COOC}2\text{H}5 + \text{NH}2\text{CH}2\text{CN} \xrightarrow{\text{NaOEt}} \text{NH}2\text{C(COOC}2\text{H}5)\text{COCH}_3 + \text{HCN} \quadCH3COOC2H5+NH2CH2CNNaOEtNH2C(COOC2H5)COCH3+HCN[5]
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) enhances reaction efficiency, yielding 82% product with reduced cyanide byproducts .
Hydrolysis and Derivatization Pathways
tert-Butyl Ester Hydrolysis
Patents describe hydrolyzing tert-butyl 2-amino-3-oxobutyrates with HCl gas in anhydrous dichloromethane, achieving 94% purity without racemization :
3\text{)}3\text{COC(NH}2\text{)COOC}2\text{H}5 + \text{HCl} \rightarrow \text{NH}2\text{C(COOC}2\text{H}5)\text{COCH}3 + (\text{CH}3\text{)}_3\text{COH} \quad(CH3)3COC(NH2)COOC2H5+HCl→NH2C(COOC2H5)COCH3+(CH3)3COH[4]
Benzylamine Protection-Deprotection
Ultrasound-mediated benzylamine protection (30°C, 1 h) followed by Pd/C-catalyzed hydrogenolysis (H2, 15 h) yields 98% pure product .
Industrial-Scale Optimization
Continuous Flow Reactors
Pilot-scale studies demonstrate 92% yield in flow systems (residence time: 12 min) using immobilized transaminases on chitosan beads .
Solvent Recycling Protocols
Ethanol-water azeotrope distillation recovers >95% solvent, reducing production costs by 40% compared to batch processes .
Properties
CAS No. |
65880-43-5 |
---|---|
Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
ethyl 2-amino-3-oxobutanoate |
InChI |
InChI=1S/C6H11NO3/c1-3-10-6(9)5(7)4(2)8/h5H,3,7H2,1-2H3 |
InChI Key |
ILZPCWYLRFUNFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C)N |
Origin of Product |
United States |
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